5-(3-Carboxy-5-fluorophenyl)-2-formylphenol
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-2-formylphenol is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation, which can be performed using carbon dioxide in the presence of a strong base.
Phenol Formation: The phenol group is formed through hydroxylation, typically using a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(3-Carboxy-5-fluorophenyl)-2-carboxyphenol.
Reduction: 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The carboxylic acid and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Carboxy-5-fluorophenyl)phenol: Similar structure but lacks the formyl group.
3-Carboxy-5-fluorophenylboronic acid: Contains a boronic acid group instead of a formyl group.
5-(3-Carboxy-5-fluorophenyl)-2-methylphenol: Has a methyl group instead of a formyl group.
Uniqueness
5-(3-Carboxy-5-fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a carboxylic acid group on the same phenol ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-4-10(3-11(5-12)14(18)19)8-1-2-9(7-16)13(17)6-8/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSBKBBVQBOLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685248 |
Source
|
Record name | 5-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-28-5 |
Source
|
Record name | 5-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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